molecular formula C18H15Cl2P B105816 Dichlorotriphenylphosphorane CAS No. 2526-64-9

Dichlorotriphenylphosphorane

Cat. No.: B105816
CAS No.: 2526-64-9
M. Wt: 333.2 g/mol
InChI Key: ASWXNYNXAOQCCD-UHFFFAOYSA-N
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Description

Dichlorotriphenylphosphorane, also known as triphenylphosphine dichloride, is an organophosphorus compound with the chemical formula (C₆H₅)₃PCl₂. It is a white to light yellow solid that is soluble in organic solvents such as chloroform and dichloromethane but reacts with water. This compound is widely used in organic synthesis due to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichlorotriphenylphosphorane is typically synthesized by the chlorination of triphenylphosphine. The process involves the reaction of triphenylphosphine with chlorine gas in an anhydrous solvent such as benzene. The reaction is carried out in a well-ventilated hood due to the hazardous nature of chlorine gas. The mixture is cooled in an ice bath, and chlorine is introduced until a strong lemon-yellow color develops, indicating the formation of this compound .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of automated systems for chlorine gas introduction and temperature control is common to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Dichlorotriphenylphosphorane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted phosphines.

    Oxidation Reactions: It can be oxidized to form phosphine oxides.

    Reduction Reactions: It can be reduced to triphenylphosphine.

Common Reagents and Conditions:

Major Products:

    Substituted Phosphines: Formed from substitution reactions.

    Phosphine Oxides: Formed from oxidation reactions.

    Triphenylphosphine: Formed from reduction reactions.

Comparison with Similar Compounds

Dichlorotriphenylphosphorane is unique in its reactivity and versatility compared to other similar compounds. Some similar compounds include:

This compound stands out due to its specific reactivity with nucleophiles and its ability to participate in a wide range of chemical reactions, making it a valuable reagent in both research and industrial applications .

Properties

IUPAC Name

dichloro(triphenyl)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2P/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWXNYNXAOQCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293708
Record name Dichlorotriphenylphosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2526-64-9
Record name Dichlorotriphenylphosphorane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2526-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenylphosphine dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002526649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2526-64-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91701
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dichlorotriphenylphosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIPHENYLPHOSPHINE DICHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CL2293LZ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichlorotriphenylphosphorane
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Dichlorotriphenylphosphorane
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Dichlorotriphenylphosphorane
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Dichlorotriphenylphosphorane
Reactant of Route 5
Dichlorotriphenylphosphorane
Reactant of Route 6
Dichlorotriphenylphosphorane

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